molecular formula C14H17F2N3 B15051125 [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B15051125
M. Wt: 265.30 g/mol
InChI Key: UVMQOJPSIJHOSW-UHFFFAOYSA-N
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Description

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a combination of a difluorophenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 2,5-difluorobenzyl chloride with 1-propyl-1H-pyrazole-4-carboxaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl ring, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the pyrazolyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

[(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be compared with other similar compounds, such as:

    [(2,4-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine: Similar structure but with different fluorine substitution, which can affect its reactivity and biological activity.

    [(2,5-difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine: Variation in the alkyl group on the pyrazole ring, influencing its chemical properties and interactions.

    [(2,5-difluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting effects on its chemical and biological properties.

Properties

Molecular Formula

C14H17F2N3

Molecular Weight

265.30 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-N-[(1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C14H17F2N3/c1-2-5-19-10-11(8-18-19)7-17-9-12-6-13(15)3-4-14(12)16/h3-4,6,8,10,17H,2,5,7,9H2,1H3

InChI Key

UVMQOJPSIJHOSW-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCC2=C(C=CC(=C2)F)F

Origin of Product

United States

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